molecular formula C17H13N3O5 B2808817 3-(4-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide CAS No. 898373-38-1

3-(4-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide

Cat. No.: B2808817
CAS No.: 898373-38-1
M. Wt: 339.307
InChI Key: WQNDXVSPSDPJTR-UHFFFAOYSA-N
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Description

3-(4-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide is a benzofuran derivative characterized by a benzofuran core substituted at the 2-position with a carboxamide group and at the 3-position with a 4-methyl-3-nitrobenzamido moiety. The nitro (-NO₂) and methyl (-CH₃) groups on the benzamido substituent introduce electron-withdrawing and electron-donating effects, respectively, which may modulate its reactivity and interaction with biological targets.

Properties

IUPAC Name

3-[(4-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c1-9-6-7-10(8-12(9)20(23)24)17(22)19-14-11-4-2-3-5-13(11)25-15(14)16(18)21/h2-8H,1H3,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNDXVSPSDPJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    C–H Arylation: The benzofuran core is functionalized at the C3 position using palladium-catalyzed C–H arylation. This step introduces the aryl group onto the benzofuran scaffold.

    Transamidation: The arylated benzofuran undergoes a transamidation reaction to introduce the 4-methyl-3-nitrobenzamido group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group yields the corresponding amino derivative.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Benzofuran derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound may be investigated for similar activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 3-(4-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Neuroprotective and Antioxidant Effects

Studies on benzofuran-2-carboxamide derivatives highlight the importance of substitution patterns:

  • This compound : Exhibits moderate neuroprotective activity in rat cortical neuronal cells, likely due to its nitro group’s ability to scavenge reactive oxygen species (ROS) .
  • Abexinostat: Functions as a histone deacetylase (HDAC) inhibitor, leveraging its hydroxamic acid group for metal chelation, a mechanism distinct from nitro-group-mediated antioxidant effects .

Comparative Efficacy :

  • Antioxidant activity correlates with electron-withdrawing groups (-NO₂, -Cl) at meta/para positions, as seen in this compound and derivatives from Hu & Yang’s study .
  • Piperazine-containing analogs prioritize receptor interaction over redox modulation, reflecting divergent therapeutic applications .

Physicochemical Properties

  • Solubility : Nitro-substituted derivatives (e.g., the target compound) exhibit lower aqueous solubility compared to piperazine-containing analogs due to reduced polarity .
  • Stability : The nitro group may confer susceptibility to metabolic reduction, whereas methyl groups enhance steric protection against enzymatic degradation .

Biological Activity

3-(4-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{16}H_{16}N_{4}O_{4}
  • Molecular Weight : 320.32 g/mol

This compound features a benzofuran core, which is known for its diverse biological activities, combined with a nitrobenzamide moiety that may enhance its pharmacological properties.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cell signaling pathways, particularly those related to cancer proliferation and angiogenesis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study assessing the cytotoxic effects of related benzofuran derivatives found that they effectively inhibited the growth of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The leading compound in that study demonstrated an IC50 value comparable to established chemotherapeutics like sorafenib .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of benzofuran derivatives. Research has shown that certain modifications to the benzofuran structure can enhance neuroprotective and antioxidant activities. Compounds with similar structural features have been reported to protect neuronal cells from excitotoxic damage induced by NMDA receptor activation . This suggests that this compound may also possess neuroprotective properties worth exploring.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the benzofuran core followed by the introduction of the nitro and amide functionalities. Detailed synthetic routes are essential for optimizing yield and purity for biological testing.

Case Studies

  • Cytotoxicity Assessment : In a study focused on related compounds, several derivatives were synthesized and tested against human cancer cell lines. The most promising derivative exhibited significant cytotoxicity, leading to apoptosis through caspase activation and cell cycle arrest at the G2/M phase .
  • Neuroprotective Screening : A series of benzofuran derivatives were evaluated for their neuroprotective effects against NMDA-induced toxicity in rat cortical neurons. The findings indicated that specific substitutions on the benzofuran ring enhanced protective effects, suggesting a structure-activity relationship critical for developing neuroprotective agents .

Q & A

Q. What are the common synthetic routes for 3-(4-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the preparation of the benzofuran-2-carboxamide core followed by coupling with 4-methyl-3-nitrobenzoyl chloride. Key steps include:

  • Amidation : Coupling via carbodiimide-mediated reactions (e.g., DCC or EDC) in solvents like DMF or acetonitrile under reflux .
  • Nitro-group introduction : Electrophilic nitration at the 3-position of the benzamide moiety, requiring controlled temperature (0–5°C) to avoid byproducts . Optimization of solvent polarity, temperature, and catalyst loading is critical for yield (e.g., microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • NMR : 1^1H and 13^13C NMR confirm substituent positioning (e.g., nitro group deshielding effects on adjacent protons) .
  • IR : Amide C=O stretches (~1650 cm1^{-1}) and nitro group absorptions (~1520 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C19_{19}H15_{15}N3_3O5_5) and detects fragmentation patterns indicative of nitro-group stability .

Q. What methodologies are used to evaluate the biological activity of this compound in preliminary assays?

  • Enzyme inhibition assays : Target-specific screens (e.g., kinase or protease inhibition) with IC50_{50} determination via fluorometric or colorimetric readouts .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity, with dose-response curves for EC50_{50} calculation .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), or UV light, monitoring decomposition via HPLC over 7–14 days .
  • pH stability : Incubate in buffers (pH 1–13) and quantify intact compound using UV-Vis spectroscopy at λmax_{max} (~290 nm) .

Q. What structural features should be prioritized in initial structure-activity relationship (SAR) studies?

  • Nitro group positioning : Compare activity of 3-nitro vs. 4-nitro isomers to assess electronic effects on target binding .
  • Benzofuran core modifications : Evaluate methyl or methoxy substituents on the benzofuran ring for steric or electronic contributions to potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during nitro-group installation?

  • Temperature control : Stepwise nitration at subambient temperatures (−10°C) reduces polysubstitution .
  • Catalyst screening : Use zeolites or ionic liquids to enhance regioselectivity, as demonstrated in analogous benzofuran nitrations .
  • In situ monitoring : ReactIR or Raman spectroscopy tracks nitro-intermediate formation, enabling real-time adjustments .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1^1H NMR splitting patterns)?

  • Dynamic effects analysis : Variable-temperature NMR identifies conformational exchange broadening signals (e.g., hindered rotation of the nitrobenzamido group) .
  • DFT calculations : Simulate NMR chemical shifts to assign ambiguous peaks, leveraging software like Gaussian or ORCA .

Q. How should researchers address discrepancies in bioassay data across different cell lines or models?

  • Mechanistic deconvolution : RNA-seq or proteomics identifies off-target pathways (e.g., oxidative stress response vs. direct target inhibition) .
  • Metabolic stability testing : Liver microsome assays assess whether cell-specific metabolism explains potency variations .

Q. What analytical approaches identify degradation products under oxidative stress?

  • LC-HRMS/MS : Fragmentation patterns distinguish nitro-reduction products (e.g., amine derivatives) from hydrolyzed amides .
  • EPR spectroscopy : Detects free radical intermediates formed during light-induced degradation .

Q. How can computational models enhance SAR studies for this compound?

  • Molecular docking : Predict binding poses with target proteins (e.g., kinases) using AutoDock Vina, validated by mutagenesis studies .
  • QSAR : Machine learning models (e.g., Random Forest) correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What experimental designs improve reproducibility of synthetic yields across labs?

  • DoE (Design of Experiments) : Statistically optimize solvent ratios, catalyst loading, and stirring rates via response surface methodology .
  • Standardized purification protocols : Use prep-HPLC with identical columns (C18, 5 µm) and gradients to minimize batch-to-batch variability .

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